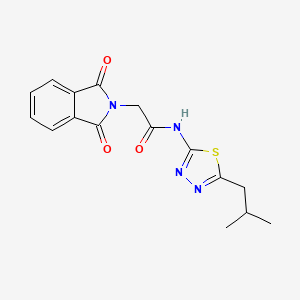
5-bromo-N-cyclohexyl-2,3,4-trimethylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-bromo-N-cyclohexyl-2,3,4-trimethylbenzamide, also known as Brucine, is a chemical compound with a molecular formula of C23H26BrN and a molecular weight of 414.36 g/mol. It is a white crystalline powder that is sparingly soluble in water and soluble in organic solvents. Brucine is a derivative of strychnine and is commonly used as a research tool in neuroscience and pharmacology.
作用机制
The mechanism of action of 5-bromo-N-cyclohexyl-2,3,4-trimethylbenzamide is based on its ability to interact with specific receptors in the central nervous system. It has been shown to bind to glycine receptors and to modulate the activity of nicotinic acetylcholine receptors. This compound also affects the activity of ion channels in the nervous system, which plays a key role in synaptic transmission.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects on the central nervous system. It has been shown to affect the activity of ion channels, which can lead to changes in synaptic transmission. This compound has also been shown to affect the release of neurotransmitters, which can affect the activity of target neurons. Additionally, this compound has been shown to have analgesic effects, which may be related to its ability to modulate the activity of ion channels.
实验室实验的优点和局限性
One advantage of using 5-bromo-N-cyclohexyl-2,3,4-trimethylbenzamide in lab experiments is its ability to selectively modulate the activity of specific receptors in the central nervous system. This allows researchers to investigate the role of specific receptors in synaptic transmission and to study the effects of neuromodulators on ion channels. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments. Additionally, its limited solubility in water can make it difficult to work with in certain experimental conditions.
未来方向
There are several future directions for research involving 5-bromo-N-cyclohexyl-2,3,4-trimethylbenzamide. One area of interest is its potential use as a therapeutic agent for the treatment of pain. This compound has been shown to have analgesic effects, and further research is needed to investigate its potential as a pain medication. Additionally, there is interest in studying the effects of this compound on other ion channels and receptors in the nervous system to gain a better understanding of its mechanism of action. Finally, there is potential for the development of new analogs of this compound with improved solubility and reduced toxicity for use in lab experiments.
合成方法
5-bromo-N-cyclohexyl-2,3,4-trimethylbenzamide can be synthesized from strychnine through a series of chemical reactions. The synthesis involves the reduction of strychnine using lithium aluminum hydride followed by bromination using N-bromosuccinimide. The resulting product is purified through recrystallization to obtain pure this compound.
科学研究应用
5-bromo-N-cyclohexyl-2,3,4-trimethylbenzamide has been extensively used in scientific research as a tool to study the mechanisms of action of neurotransmitters and neuromodulators. It has been shown to act as an antagonist for glycine receptors and as a partial agonist for nicotinic acetylcholine receptors. This compound has also been used to study the effects of neurotransmitters on ion channels and to investigate the role of ion channels in synaptic transmission.
属性
IUPAC Name |
5-bromo-N-cyclohexyl-2,3,4-trimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrNO/c1-10-11(2)14(9-15(17)12(10)3)16(19)18-13-7-5-4-6-8-13/h9,13H,4-8H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIQAXSYTRUBCEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=C1C)Br)C(=O)NC2CCCCC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonothioyl]-3,5-dimethylbenzamide](/img/structure/B5725266.png)
![2-[(3,5-dimethylbenzyl)thio]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B5725278.png)

![1-[(2,5-dichlorophenyl)sulfonyl]-4-propionylpiperazine](/img/structure/B5725286.png)



![methyl {4-[(4-morpholinylcarbonothioyl)amino]phenyl}acetate](/img/structure/B5725318.png)


![2-[(2,1,3-benzothiadiazol-4-ylimino)methyl]-1-naphthol](/img/structure/B5725332.png)
![N-1,3-benzodioxol-5-yl-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5725341.png)